![molecular formula C25H26N2O4S B2492796 2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1005300-29-7](/img/structure/B2492796.png)
2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" often involves intricate chemical reactions, including cyclization processes and rearrangements. For instance, compounds undergoing reactions with bases can result in unexpected products due to Smiles-type rearrangement, highlighting the complexity of synthesizing such molecules (Sirakanyan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of tetrahydroquinoline moieties, which are crucial for their chemical behavior and interactions. These structures are often obtained through methods like the Bischler-Napieralski method, which is used to close rings in the synthesis of related compounds, indicating the importance of structural configuration in their synthesis and reactivity (Awad et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving "2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" analogs can lead to a range of products, depending on the conditions. For example, cyclization reactions and interactions with bases can yield diverse compounds, illustrating the compound's versatile chemical properties (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Although specific data on "2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" is scarce, analogs' structural aspects, such as inclusion compounds and salt formations, provide insights into their physical behavior and potential applications in materials science (Karmakar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and potential for undergoing rearrangements, underline the complexity and utility of this class of compounds. The ability to undergo transformations, such as Smiles-type rearrangement, points to a wide range of chemical behaviors that can be harnessed for synthetic and medicinal chemistry applications (Sirakanyan et al., 2015).
properties
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-5-10-22(11-6-18)31-17-25(28)26-21-9-14-24-20(16-21)4-3-15-27(24)32(29,30)23-12-7-19(2)8-13-23/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWBINGWGAAFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.